4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride
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Overview
Description
4-azidobicyclo[221]heptan-1-aminehydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride typically involves the azidation of a bicyclic amine precursor. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction proceeds with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Various substituted bicyclic amines.
Reduction: Bicyclic amines.
Oxidation: Oxygenated bicyclic compounds.
Scientific Research Applications
4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This sets it apart from other similar bicyclic amines that may lack this functional group.
Properties
IUPAC Name |
4-azidobicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c8-6-1-3-7(5-6,4-2-6)10-11-9;/h1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIGOKTFUDPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260933-11-5 |
Source
|
Record name | 4-azidobicyclo[2.2.1]heptan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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